Benzyl (S)-(1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl)carbamate
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Overview
Description
Benzyl (S)-(1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a nitro-substituted pyrazole ring, and a carbamate functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-(1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl)carbamate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Formation of the Carbamate: The final step involves the reaction of the nitro-substituted pyrazole with benzyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-(1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be removed through catalytic hydrogenation, yielding the corresponding amine.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Hydrogen gas, palladium on carbon (Pd/C)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: 4-amino-1H-pyrazole derivative
Substitution: Corresponding amine
Hydrolysis: Corresponding amine and carbon dioxide
Scientific Research Applications
Benzyl (S)-(1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrases.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl (S)-(1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can affect various physiological processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the nitro-substituted pyrazole ring.
tert-Butyl carbamate: Contains a tert-butyl group instead of a benzyl group.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used as a protecting group in peptide synthesis.
Uniqueness
Benzyl (S)-(1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl)carbamate is unique due to the presence of the nitro-substituted pyrazole ring, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl N-[(2S)-1-(4-nitropyrazol-1-yl)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-11(8-17-9-13(7-15-17)18(20)21)16-14(19)22-10-12-5-3-2-4-6-12/h2-7,9,11H,8,10H2,1H3,(H,16,19)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPRPWVZYHKXMA-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C=C(C=N1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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